

# Understanding the Bioavailability of Delavinone: A Technical Guide

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## Compound of Interest

Compound Name: **Delavinone**

Cat. No.: **B15587106**

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**Delavinone**, a natural compound isolated from the methanol extract of *Fritillaria cirrhosa*, has garnered interest for its potential pharmacological activities.<sup>[1][2]</sup> Understanding its bioavailability is a critical step in evaluating its therapeutic potential. This technical guide provides an in-depth overview of the current knowledge on the bioavailability and pharmacokinetics of **Delavinone**, based on preclinical studies.

## Quantitative Pharmacokinetic Data

A pivotal study in mice has provided the foundational data on the bioavailability of **Delavinone**.<sup>[1][2][3]</sup> The compound was administered both intravenously and orally to determine its absolute bioavailability. A summary of the key pharmacokinetic parameters is presented below.

Table 1: Pharmacokinetic Parameters of **Delavinone** in Mice Following Intravenous Administration (1.0 mg/kg)

Parameter	Units	Mean Value (± SD)
T <sub>1/2z</sub>	h	2.0 (± 0.5)
T <sub>max</sub>	h	0.08 (± 0.00)
C <sub>max</sub>	ng/mL	385.3 (± 113.8)
AUC(0-t)	ng·h/mL	258.4 (± 34.6)
AUC(0-∞)	ng·h/mL	262.3 (± 35.1)
V <sub>z</sub>	L/kg	1.9 (± 0.4)
CL <sub>z</sub>	L/h/kg	0.7 (± 0.1)
MRT(0-t)	h	1.1 (± 0.2)
MRT(0-∞)	h	1.2 (± 0.2)

Data sourced from a pharmacokinetic study in mice.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Pharmacokinetic Parameters of **Delavinone** in Mice Following IntraGastric Administration

Dose	T <sub>max</sub> (h)	C <sub>max</sub> (ng/mL)	AUC(0-t) (ng·h/mL)	AUC(0-∞) (ng·h/mL)	Absolute Bioavailability (F%)
2.5 mg/kg	0.4 (± 0.2)	16.3 (± 4.9)	33.2 (± 10.1)	35.9 (± 11.2)	12.4
10.0 mg/kg	0.3 (± 0.1)	36.8 (± 12.5)	129.6 (± 44.2)	143.8 (± 49.7)	

Data sourced from a pharmacokinetic study in mice.[\[1\]](#)[\[2\]](#)[\[3\]](#) The study determined the average absolute bioavailability of **Delavinone** to be 12.4%.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

The following is a detailed description of the methodology used in the key pharmacokinetic study of **Delavinone**.

# Pharmacokinetic Study in Mice

## 1. Animal Model:

- ICR mice were used for the study.[2]

## 2. Administration:

- Intravenous (IV): A single dose of 1.0 mg/kg of **Delavinone** was administered.[2]
- Intragastric (Oral): Two different doses were administered: 2.5 mg/kg and 10.0 mg/kg.[2]

## 3. Sample Collection:

- Blood samples (20  $\mu$ L) were collected at various time points after administration.[3]
- Due to low concentrations, data beyond 8 hours post-administration was not determinable as it fell below the lower limit of quantification (LLOQ) of 1 ng/mL.[1]

## 4. Sample Preparation:

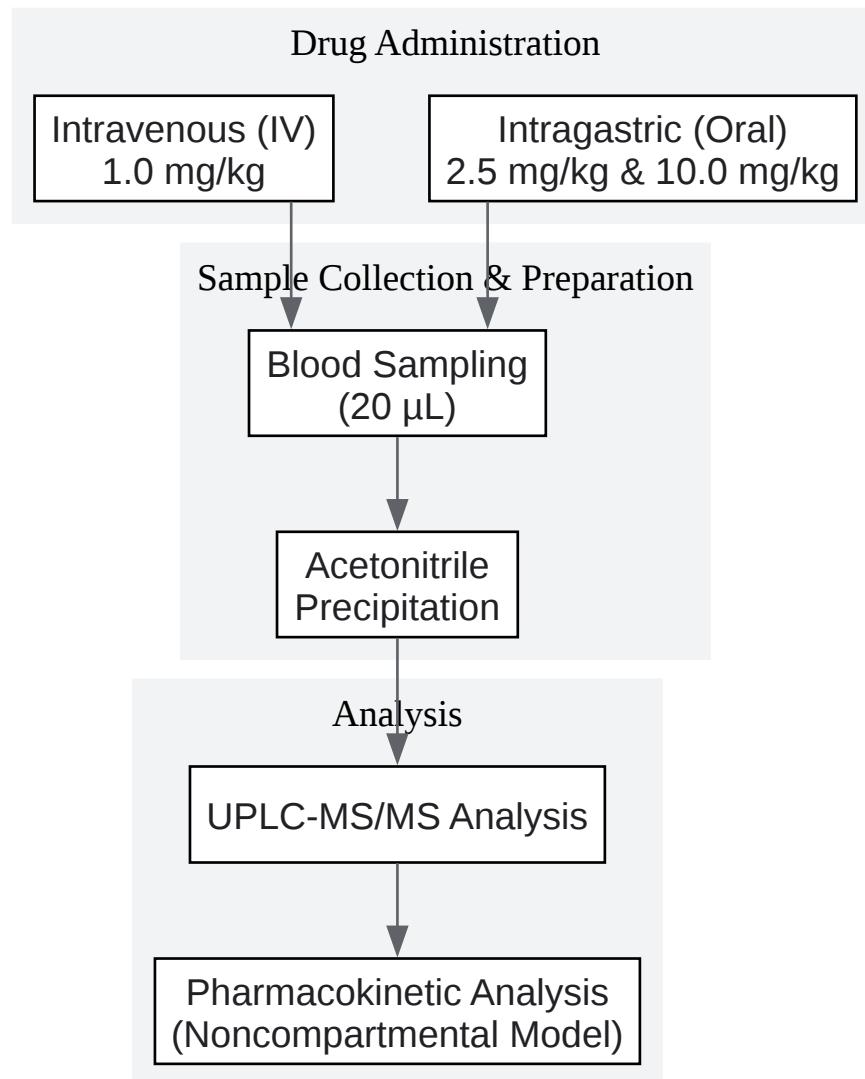
- Blood samples were treated using an acetonitrile precipitation method to extract **Delavinone**.[1]

## 5. Analytical Method:

- A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the determination of **Delavinone** in mouse blood.[1][2][3]
- The method had a linear range of 1.0-500 ng/mL.[1]
- The lower limit of quantification (LLOQ) was 1.0 ng/mL.[1][2]
- The intraday and interday precision (RSD) were less than 13%, and the accuracy ranged from 96.8% to 104.9%. [1][2]
- The average recovery was greater than 80.6%, and the matrix effect was between 88.8% and 103.4%. [1][2]

## 6. Pharmacokinetic Analysis:

- A noncompartmental model was used to calculate the main pharmacokinetic parameters.[\[1\]](#) [\[2\]](#)[\[3\]](#)



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## References

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